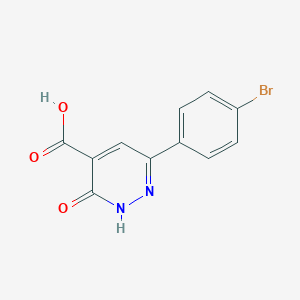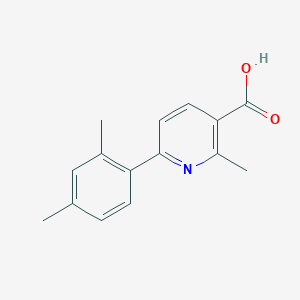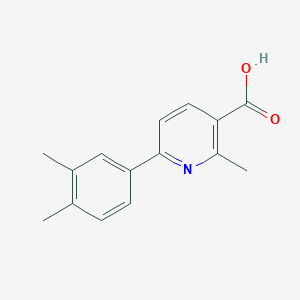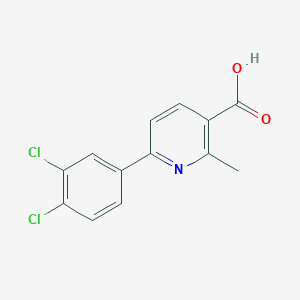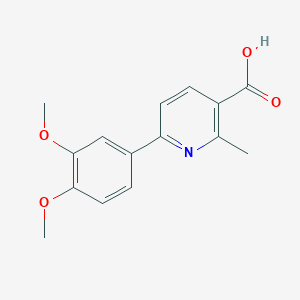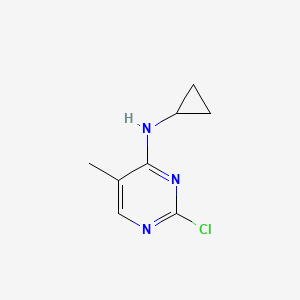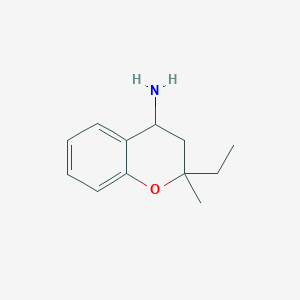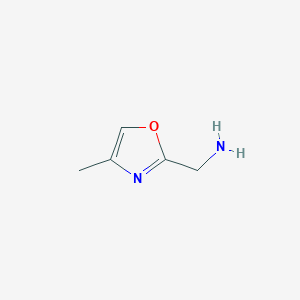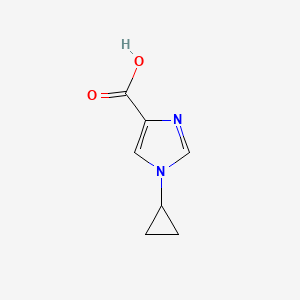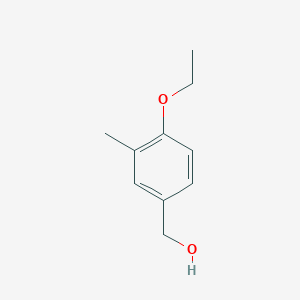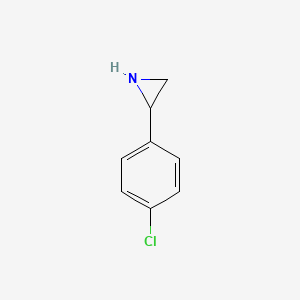
2-(4-Chlorophenyl)aziridine
Vue d'ensemble
Description
2-(4-Chlorophenyl)aziridine is a useful research compound. Its molecular formula is C8H8ClN and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of β-Phenylethylamine Derivatives : 2-(4-Chlorophenyl)aziridine is used in the nucleophilic ring opening to synthesize β-phenylethylamine derivatives, which are analogues of the GABAB receptor agonist baclofen and its antagonists phaclofen and saclofen (Allan & Tran, 1990).
Generation of Novel Aziridine Esters : Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate, an analog of this compound, acts as an alkylating agent for various aromatic heterocycles, leading to novel aziridine esters (Alves et al., 2000).
Preparation of Biologically Relevant Compounds : 1-Arylmethyl-2-(cyanomethyl)aziridines, derived from 2-(bromomethyl)aziridines, are used to prepare methyl N-(2-cyanocyclopropyl)benzimidates, which are precursors for biologically relevant beta-ACC derivatives (D’hooghe et al., 2006).
Synthesis of Piperidines and Constrained Amino Acids : 2-(2-Cyano-2-phenylethyl)aziridines are converted to piperidines and further used as substrates for synthesizing conformationally constrained amino acids, amino alcohols, and 2,7-diazabicyclo[3.3.1]nonanes (Vervisch et al., 2010).
Applications in Medicinal Chemistry : Aziridines, including derivatives of this compound, are utilized as building blocks in organic synthesis and medicinal chemistry due to their presence in biologically active molecules like azinomycins and mitomycins (Florio & Luisi, 2010).
Antitubercular Activities : Novel 2-(aryloxymethyl)aziridines and related derivatives demonstrate significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Sarojini et al., 2021).
Muscarinic Agent Synthesis : Tertiary 2-haloethylamine derivatives of the muscarinic agent McN-A-343, synthesized from aziridines, show potential as tools in studies of muscarinic receptors (Ringdahl et al., 1990).
Immunopharmacological Analysis : Aziridinyl derivatives of beta-/p-chlorobenzoyl/propionic acid, related to this compound, exhibit immunotropic activity, modulating both humoral and cellular immune response (Kowalczyk-Bronisz & Zabska, 1986).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)aziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPKWQKIHTIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902761 | |
| Record name | NoName_3315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



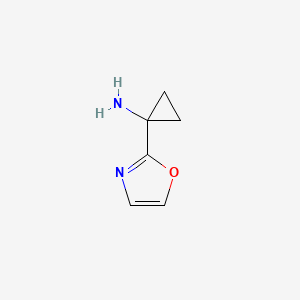
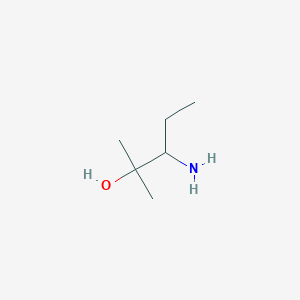
![3-Aza-bicyclo[5.1.0]octane](/img/structure/B7904723.png)
